molecular formula C19H20O2 B12008683 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione

Katalognummer: B12008683
Molekulargewicht: 280.4 g/mol
InChI-Schlüssel: GBHANBWKIDBMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C19H20O2 and a molecular weight of 280.37 g/mol . This compound is known for its unique structure, which includes two 3,5-dimethylphenyl groups attached to a propane-1,3-dione backbone. It is used in various research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione typically involves the reaction of 3,5-dimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aldol condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the phenyl rings, such as halogens or nitro groups.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis(3,5-dimethylphenyl)propane-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable in various research and industrial applications, as it can provide distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C19H20O2

Molekulargewicht

280.4 g/mol

IUPAC-Name

1,3-bis(3,5-dimethylphenyl)propane-1,3-dione

InChI

InChI=1S/C19H20O2/c1-12-5-13(2)8-16(7-12)18(20)11-19(21)17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3

InChI-Schlüssel

GBHANBWKIDBMKX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)CC(=O)C2=CC(=CC(=C2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.